2-Pyridin-2-ylsulfanylpropanamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

2-Pyridin-2-ylsulfanylpropanamide (molecular formula C₈H₁₀N₂OS, MW 182.25 g/mol) is a heterocyclic building block comprising a pyridine ring connected via a thioether sulfur bridge to a primary propanamide moiety. It belongs to the pyridin-2-yl sulfanyl class of compounds, which have demonstrated anti-inflammatory activity through inhibition of ICAM-1 expression and neutrophil adhesion in vitro.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
Cat. No. B7479269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-ylsulfanylpropanamide
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCC(C(=O)N)SC1=CC=CC=N1
InChIInChI=1S/C8H10N2OS/c1-6(8(9)11)12-7-4-2-3-5-10-7/h2-6H,1H3,(H2,9,11)
InChIKeyWKMKLNSLFHHXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-2-ylsulfanylpropanamide – Core Scaffold Properties for Fragment-Based and Medicinal Chemistry Procurement


2-Pyridin-2-ylsulfanylpropanamide (molecular formula C₈H₁₀N₂OS, MW 182.25 g/mol) is a heterocyclic building block comprising a pyridine ring connected via a thioether sulfur bridge to a primary propanamide moiety . It belongs to the pyridin-2-yl sulfanyl class of compounds, which have demonstrated anti-inflammatory activity through inhibition of ICAM-1 expression and neutrophil adhesion in vitro [1]. The compound is commercially available as a research-grade fragment (typical purity ≥95%) and is listed in screening compound collections, including the ChemBridge Fragment Library, where it conforms to the Rule of Three criteria (MW ≤300, HBD ≤3, HBA ≤3, cLogP ≤3) for fragment-based drug discovery .

Why 2-Pyridin-2-ylsulfanylpropanamide Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Justification


Although several pyridin-2-yl sulfanyl derivatives share a common pharmacophore, key structural variations—functional group identity (amide vs. carboxylic acid), sulfur oxidation state (thioether vs. sulfoxide/sulfone), and chain length (acetamide vs. propanamide vs. propionic ester)—produce substantial differences in hydrogen-bonding capacity, physicochemical profile, and biological target engagement [1]. For instance, oxidation of the thioether sulfur to sulfoxide or sulfone in 2-thio pyridine TRPV1 antagonist series resulted in a dramatic loss of antagonistic activity (from Ki(CAP) = 0.9 nM to weak or no effect) [2]. Similarly, within the pyridin-2-yl sulfanyl acid ester anti-inflammatory series, the pentyl ester RS-Z achieved IC₅₀ values of 50–61 μM for ICAM-1 and neutrophil adhesion, whereas other ester chain lengths showed IC₅₀ values ranging up to 178 μM for ICAM-1 and 94 μM for neutrophil adhesion—representing >3-fold variation within the same class [3]. These data underscore that small structural modifications within the pyridin-2-ylsulfanyl series translate into large quantitative differences in biological potency, precluding simple generic substitution.

2-Pyridin-2-ylsulfanylpropanamide – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Functional Group Differentiation: Primary Amide vs. Carboxylic Acid – Physicochemical and Synthetic Utility Comparison

2-Pyridin-2-ylsulfanylpropanamide bears a primary amide (-CONH₂) terminus, whereas its closest commercial analog, 2-(pyridin-2-ylthio)propanoic acid (CAS 32002-78-1), bears a carboxylic acid (-COOH). The amide provides two hydrogen-bond donors (NH₂) and one acceptor (C=O), compared to the acid's one donor and two acceptors, resulting in distinct hydrogen-bonding topology relevant to target recognition [1]. The carboxylic acid analog has a predicted pKa of 3.47±0.10, rendering it predominantly ionized at physiological pH, whereas the primary amide remains neutral, which affects membrane permeability and non-specific binding profiles [2]. Furthermore, the primary amide serves as a direct synthetic handle for N-functionalization (alkylation, acylation, sulfonylation) and reduction to the amine, whereas the carboxylic acid requires activation (e.g., coupling reagents) for amide bond formation, making the amide a more atom-economical starting point for library synthesis .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Chain Length Optimization: Propanamide vs. Acetamide Scaffold – Impact on Fragment Library Diversity and Conformational Flexibility

The propanamide backbone of 2-pyridin-2-ylsulfanylpropanamide features a chiral center at the C2 position (racemic mixture as supplied) and an additional methylene group compared to the acetamide series (e.g., N-methyl-2-(pyridin-2-ylsulfanyl)acetamide, C₈H₁₀N₂OS, MW 182.25). This additional carbon increases the number of rotatable bonds from 3 to 4, providing greater conformational sampling in target binding pockets [1]. In the structurally related 2-thio pyridine TRPV1 antagonist series, the move from ethylthio (C2) to butylthio (C4) to cyclohexylthio (C6) produced a progressive improvement in capsaicin antagonism: Ki(CAP) = 2.5 nM (C2, compound 8) → 0.7 nM (C4, compound 7) → 0.9–0.4 nM (cyclohexyl, compound 24/24S), demonstrating that chain length at the C2 position directly modulates potency [2]. The propanamide scaffold occupies an intermediate position between the rigid acetamide and the more flexible extended-chain analogs, offering a balanced profile for fragment elaboration strategies.

Fragment-Based Screening Scaffold Diversity Structure-Activity Relationships

Anti-Inflammatory Pharmacophore Validation: Pyridin-2-ylsulfanyl Motif Demonstrated in ICAM-1 and Neutrophil Adhesion Inhibition

The pyridin-2-ylsulfanyl pharmacophore—shared by 2-pyridin-2-ylsulfanylpropanamide and its ester analogs—has been quantitatively validated for anti-inflammatory activity. In the patent series US8680288B2, compound RS-Z (3-(pyridin-2-yl sulfanyl)-propionic acid pentyl ester) demonstrated IC₅₀ = 50 ± 0.84 μM for inhibition of cytokine-stimulated ICAM-1 expression and IC₅₀ = 61 ± 0.84 μM for inhibition of neutrophil adhesion onto human umbilical vein endothelial cells (HUVECs), with a maximum tolerable in vitro dose of 500 μM on HUVECs, confirming cellular safety at concentrations ~8–10× above the functional IC₅₀ [1]. In vivo, RS-Z reduced neutrophil influx in the lungs of a murine LPS-induced acute lung injury model at intraperitoneal doses of 0.1, 1.0, and 10 mg/kg body weight [2]. By comparison, other ester chain-length variants in the same series exhibited IC₅₀ values up to 178 μM for ICAM-1 and 94 μM for neutrophil adhesion—confirming that the pyridin-2-ylsulfanyl core is necessary but not sufficient, and that the specific substitution pattern (amide vs. ester, chain length) critically tunes activity [3]. 2-Pyridin-2-ylsulfanylpropanamide, bearing the same pyridin-2-ylsulfanyl core with an amide terminus, represents the direct amide congener of this validated anti-inflammatory scaffold.

Anti-inflammatory ICAM-1 Inhibition Neutrophil Adhesion Acute Lung Injury

Thioether Oxidation Susceptibility as a Differentiation Factor: Propanamide Stability vs. Sulfoxide/Sulfone Activity Loss

The thioether sulfur in 2-pyridin-2-ylsulfanylpropanamide is susceptible to oxidative metabolism to sulfoxide and sulfone species. In the 2-thio pyridine TRPV1 antagonist series, this oxidation has profound consequences on target potency: compound 24 (racemic 2-cyclohexylthio) showed Ki(CAP) = 0.9 nM, its corresponding sulfoxide (25) exhibited only weak antagonism (WE), and the sulfone (26) showed no effect (NE) [1]. For the chiral eutomer 24S, Ki(CAP) = 0.4 nM—representing a >100-fold stereospecific activity differential compared to its (R)-enantiomer 24R (Ki = 43.5 nM) [2]. In vivo, 24S demonstrated an oral ED₅₀ = 0.19 mg/kg (max 75% reversal of mechanical allodynia at 10 mg/kg, rat Bennett neuropathic pain model), outperforming the previous lead compound 2 (ED₅₀ = 0.9 mg/kg) and pregabalin (ED₅₀ = 42.2 mg/kg) [3]. These data demonstrate that the thioether (-S-) oxidation state is critical for biological activity and that the primary amide 2-pyridin-2-ylsulfanylpropanamide, as an unoxidized thioether, preserves the active pharmacophore state. Its procurable stereospecific derivatives (e.g., (2R)- and (2S)-N-substituted variants available from commercial suppliers) offer opportunities to exploit stereochemistry-dependent potency.

Metabolic Stability TRPV1 Antagonists Sulfur Oxidation Structure-Activity Relationships

2-Pyridin-2-ylsulfanylpropanamide – Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Lead Discovery Campaigns Targeting Inflammatory or Pain Pathways

2-Pyridin-2-ylsulfanylpropanamide meets all Rule of Three criteria (MW 182.25 < 300, HBD = 2 < 3, HBA = 3 ≤ 3, cLogP ~1.5 < 3) for fragment-based screening libraries . Its pyridin-2-ylsulfanyl core has demonstrated anti-inflammatory activity through ICAM-1/neutrophil adhesion inhibition (class validation via RS-Z, IC₅₀ = 50–61 μM) [1], and related 2-thio pyridine scaffolds have produced sub-nanomolar TRPV1 antagonists (Ki = 0.4–0.9 nM) with in vivo efficacy in neuropathic pain models (ED₅₀ = 0.19 mg/kg po) [2]. The primary amide offers a neutral, synthetically tractable starting point for fragment growing, merging, or linking strategies. Researchers should request the racemic mixture for initial screening and consider procurement of enantiopure (2R)- or (2S)- versions from specialist suppliers if stereospecific activity is observed.

Synthesis of Focused Compound Libraries via N-Functionalization of the Primary Amide

The -CONH₂ terminus of 2-pyridin-2-ylsulfanylpropanamide provides a direct handle for diversification through N-alkylation, reductive amination, acylation, sulfonylation, or reduction to the corresponding amine . This contrasts with the carboxylic acid analog 2-(pyridin-2-ylthio)propanoic acid (CAS 32002-78-1), which requires activation (e.g., HATU, EDC/HOBt) for amide coupling and is ionized at physiological pH (predicted pKa = 3.47) [1]. Numerous elaborated N-substituted 2-(pyridin-2-ylsulfanyl)propanamides are already catalogued in commercial screening collections (e.g., ChemBridge, ChemSpace, MolPort), confirming the synthetic accessibility and demand for this scaffold [2]. Procurement of the parent amide in bulk (gram to kilogram scale) enables parallel library synthesis for SAR exploration across diverse therapeutic targets.

Stereochemistry-Dependent Pharmacology Studies Using Enantiopure Derivatives

The C2 chiral center of 2-pyridin-2-ylsulfanylpropanamide is a critical determinant of biological activity. In the 2-thio pyridine TRPV1 antagonist series, the (S)-enantiomer (24S, Ki = 0.4 nM) was ~109-fold more potent than the (R)-enantiomer (24R, Ki = 43.5 nM) . Commercially available enantiopure derivatives—such as (2R)-N-(2-aminoethyl)-2-pyridin-2-ylsulfanylpropanamide, (2S)-N-(cyclohexylmethyl)-2-pyridin-2-ylsulfanylpropanamide, and (2R)-2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide [1]—enable direct evaluation of stereochemistry-dependent target engagement. The parent racemic compound serves as the essential starting material for chiral resolution or asymmetric synthesis. Procurement of the racemate with documented enantiomeric composition is recommended for quantitative pharmacology studies.

Anti-Inflammatory Drug Discovery Leveraging ICAM-1 Pathway Inhibition

The pyridin-2-ylsulfanyl scaffold class has demonstrated inhibition of ICAM-1 expression (IC₅₀ = 50–178 μM) and neutrophil adhesion to HUVECs (IC₅₀ = 61–94 μM) in vitro, with the lead compound RS-Z showing in vivo efficacy in a murine LPS-induced acute lung injury model at doses of 0.1–10 mg/kg i.p. . 2-Pyridin-2-ylsulfanylpropanamide, as the amide congener of this class, is a logical starting point for medicinal chemistry optimization toward inflammatory disorders involving excessive leukocyte infiltration, including acute lung injury, acute respiratory distress syndrome, septic shock, and ischemia-reperfusion injury [1]. The compound's compliance with fragment-based screening criteria and its synthetic versatility support its use in hit-to-lead programs targeting the ICAM-1/neutrophil adhesion axis.

Quote Request

Request a Quote for 2-Pyridin-2-ylsulfanylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.